- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol, ChemCatChem, 2022, 14(11),
Cas no 932-96-7 (4-Chloro-N-methylaniline)
4-Chloro-N-methylaniline structure
Product Name:4-Chloro-N-methylaniline
Numero CAS:932-96-7
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00000614
CID:40317
PubChem ID:24852631
Update Time:2025-05-21
4-Chloro-N-methylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Chloro-N-methylaniline
- 4-Chloro-N-toluidine
- 4-CHLOR-N-METHYLANILIN
- 4-chloro-N-methyl-aniline
- Aniline,p-chloro-N-methyl
- Aniline,p-chloro-N-methyl-(7CI,8CI)
- Benzenamine,4-chloro-N-methyl
- BENZENAMINE,4-CHLORO-N-METHYL-
- EINECS 213-262-8
- N-(P-CHLOROBENZYL)METHYLAMINE
- N-methyl N-4-chlorophenylamine
- N-methyl-4-chloroaniline
- N-methyl-4-Cl-aniline
- N-methyl-p-chloroaniline
- p-chloro-N-methylaniline
- Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)
- 4-Chloro-N-methylbenzenamine
- N-(4-Chlorophenyl)-N-methylamine
- N-(4-Chlorophenyl)methylamine
- p-(Methylamino)chlorobenzene
- Benzenamine, 4-chloro-N-methyl-
- Aniline, p-chloro-N-methyl-
- 2IXY9JA2P8
- XCEYKKJMLOFDSS-UHFFFAOYSA-N
- Aniline, p-chloro-N-methyl- (7CI,8CI)
- chloro-n-methylaniline
- PubChem23344
- N-methyl-4-chloro aniline
- 4-chloro-N-meth
- 4-Chloro-N-methylbenzenamine (ACI)
- Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)
- aniline, 4-chloro-N-methyl-
- 4-chloro-N-methyl aniline
- DB-057391
- 4-12-00-01168 (Beilstein Handbook Reference)
- CCRIS 2889
- J-640269
- AKOS000254181
- BRN 2205846
- C1620
- DTXCID00161822
- Aniline, p-chloro-N-methyl-(7CI,8CI)
- J-800261
- BIDD:GT0836
- 932-96-7
- DS-6021
- EN300-66346
- Q27254800
- SCHEMBL4758786
- 4-Chloro-N-methylaniline, 97%
- DTXSID80239331
- SCHEMBL228690
- UNII-2IXY9JA2P8
- DCA_142.0419_14.6
- (4-chloro-phenyl)-methyl-amine
- (4-chloro-phenyl)-methyl amine
- MFCD00000614
- CS-W018297
- NS00000650
-
- MDL: MFCD00000614
- Inchi: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
- Chiave InChI: XCEYKKJMLOFDSS-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(NC)=CC=1
- BRN: 2205846
Proprietà calcolate
- Massa esatta: 141.03500
- Massa monoisotopica: 141.034527
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 77
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 12
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.169 g/mL at 25 °C(lit.)
- Punto di ebollizione: 142°C/40mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 125,6 ° f
Celsius: 52 ° c - Indice di rifrazione: n20/D 1.584(lit.)
- PSA: 12.03000
- LogP: 2.45470
- FEMA: 3184
- Solubilità: Non determinato
- Sensibilità: Sensibile all'aria
4-Chloro-N-methylaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H226-H302+H312+H332-H315-H319
- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501
- Numero di trasporto dei materiali pericolosi:UN 1993 3/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 10-36/37
- Istruzioni di sicurezza: S16-S26-S36/37/39
- RTECS:CX9857900
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- PackingGroup:III
- Termine di sicurezza:6.1
- Gruppo di imballaggio:III
- Frasi di rischio:R10; R20/21/22; R36/37/38
- Condizioni di conservazione:Area infiammabile
4-Chloro-N-methylaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM118284-25g |
4-Chloro-N-methylaniline |
932-96-7 | 95% | 25g |
$122 | 2021-06-17 | |
| Fluorochem | 009650-1g |
4-Chloro-N-methylaniline |
932-96-7 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 009650-5g |
4-Chloro-N-methylaniline |
932-96-7 | 97% | 5g |
£20.00 | 2022-02-28 | |
| Fluorochem | 009650-25g |
4-Chloro-N-methylaniline |
932-96-7 | 97% | 25g |
£79.00 | 2022-02-28 | |
| Chemenu | CM118284-25g |
4-Chloro-N-methylaniline |
932-96-7 | 95% | 25g |
$96 | 2024-07-19 | |
| Apollo Scientific | OR924273-5g |
4-Chloro-N-methylaniline |
932-96-7 | 98% | 5g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR924273-25g |
4-Chloro-N-methylaniline |
932-96-7 | 98% | 25g |
£63.00 | 2025-02-20 | |
| Apollo Scientific | OR924273-100g |
4-Chloro-N-methylaniline |
932-96-7 | 98% | 100g |
£218.00 | 2025-02-20 | |
| abcr | AB132477-1 g |
4-Chloro-N-methylaniline, 95%; . |
932-96-7 | 95% | 1 g |
€51.60 | 2023-07-20 | |
| abcr | AB132477-5 g |
4-Chloro-N-methylaniline, 95%; . |
932-96-7 | 95% | 5 g |
€75.50 | 2023-07-20 |
4-Chloro-N-methylaniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium methoxide Catalysts: 2056267-35-5 Solvents: Methanol ; 12 h, 110 °C
Riferimento
- Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating Agent, ChemSusChem, 2017, 10(11), 2370-2374
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lanthanum(3+) salt (3:1) Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- La-Catalyzed Decarbonylation of Formamides and Its Applications, Organic Letters, 2023, 25(1), 163-168
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ; rt → 130 °C; 12 h, 130 °C
Riferimento
- Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts, ACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 25 °C
Riferimento
- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux
Riferimento
- Highly efficient N-monomethylation of primary aryl amines, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Alumina (potassium fluoride supported on) Catalysts: Potassium fluoride (supported on alumina) ; 20 min
Riferimento
- Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3, Tetrahedron Letters, 2007, 48(26), 4585-4588
Metodo di produzione 8
Condizioni di reazione
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates, Tetrahedron, 2010, 66(35), 7142-7148
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
Riferimento
- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Iridium (complex with 2,6-dicyanopyridine homopolymer, pentamethylcyclopentadienyl, and chloride) , 2,6-Pyridinedicarbonitrile, homopolymer (complex with pentamethylcyclopentadienyliridium(III) dichloride dimer) Solvents: Methanol ; 12 h, 125 °C
Riferimento
- Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonate, Journal of Catalysis, 2021, 396, 281-290
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Potassium carbonate , Iridium(2+), diammine[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene][… ; 17 h, 120 °C
Riferimento
- Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of Iridium, Synthesis, 2018, 50(23), 4617-4626
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Potassium tert-butoxide , Iridium (encapsulated within yolk-shell-structured mesoporous nanospheres) Solvents: Methanol ; 30 h, 170 °C
Riferimento
- Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium Nanocatalyst, Asian Journal of Organic Chemistry, 2019, 8(4), 487-491
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), (2,2′-bi-1H-benzimidazole-κN3,κN3′)chloro[(1,2,3,4,5-η)-1,2,3,4,5-p… ; 12 h, 120 °C; 120 °C → rt
Riferimento
- N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand, Organic Letters, 2017, 19(21), 5790-5793
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Ruthenium(1+), chloro[(3-methyl-1H-imidazol-1-yl-2(3H)-ylidene)methylene[1-methy… ; 24 h, 130 °C
Riferimento
- Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free Conditions, Inorganic Chemistry, 2020, 59(3), 1835-1847
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Sodium carbonate (celite-supported) Solvents: Ethanol ; 2 h, reflux
Riferimento
- A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of amines, Journal of the Indian Chemical Society, 2009, 86(8), 841-848
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(2+), [μ-([2,2′-bipyrimidine]-4,4′,6,6′-tetrol-κN1,κN1′:κN3,κN3′)]dichlor… Solvents: Water ; 12 h, 130 °C
Riferimento
- N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst, Journal of Organic Chemistry, 2020, 85(9), 5815-5824
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 - 2 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Riferimento
- Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and Isocyanates, Organic Letters, 2016, 18(23), 6140-6143
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: N-Methyl-2-pyrrolidone ; 12 min, 250 °C
Riferimento
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow, Tetrahedron, 2018, 74(25), 3124-3128
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Dimethylformamide , Iridium ; 24 h, 150 °C
Riferimento
- Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 source, Chemical Communications (Cambridge, 2017, 53(6), 1080-1083
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ; 24 h, 25 atm, 50 °C
Riferimento
- Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side Chain, Synthesis, 2019, 51(12), 2542-2547
Metodo di produzione 21
Condizioni di reazione
1.1 3 h, 120 °C
Riferimento
- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C
Riferimento
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes, Dalton Transactions, 2019, 48(15), 5072-5082
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ; 5 min, 1 MPa; 48 h, 130 °C
Riferimento
- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compounds, Nature Communications, 2023, 14(1),
Metodo di produzione 24
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese(1+), [N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]-1-methyl-1H-imidazol… Solvents: Cyclohexane ; 16 h, 30 bar, 100 °C
Riferimento
- Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complex, Chemical Science, 2017, 8(5), 3576-3585
Metodo di produzione 25
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 2489429-36-7 ; 12 h, 130 °C
Riferimento
- Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic Effects, Organometallics, 2020, 39(19), 3514-3523
Metodo di produzione 26
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… , Bis[2-(diphenylphosphino)phenyl] ether ; 24 h, 100 °C
Riferimento
- Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol, ACS Catalysis, 2015, 5(7), 4082-4088
Metodo di produzione 27
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Iridium, bromodicarbonyl[1-(1,1-dimethylethyl)-1,3-dihydro-3-[[6-(methoxymethyl)… Solvents: Methanol ; rt; 5 h, 423 K
Riferimento
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand, Organometallics, 2022, 41(11), 1364-1380
Metodo di produzione 28
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ; 12 h, 150 °C
Riferimento
- General and efficient method for direct N-monomethylation of aromatic primary amines with methanol, RSC Advances, 2012, 2(23), 8645-8652
Metodo di produzione 29
Condizioni di reazione
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Sodium hydride Solvents: Dimethylformamide
Riferimento
- The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement, Journal of the Chemical Society, 1990, (3), 767-71
Metodo di produzione 30
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Copper , Aluminum copper (AlCu) Solvents: Methanol ; 60 min, 13 bar, 373 K
Riferimento
- One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalyst, Catalysis Communications, 2013, 41, 115-118
Metodo di produzione 31
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ; 24 h, 130 °C
Riferimento
- Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol, ChemCatChem, 2021, 13(7), 1722-1729
Metodo di produzione 32
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(1+), chlorobis(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,… Solvents: Toluene ; 12 h, 100 °C
Riferimento
- Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcohols, Polyhedron, 2021, 205,
Metodo di produzione 33
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ; 24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- CO2-tuned highly selective reduction of formamides to the corresponding methylamines, Green Chemistry, 2021, 23(19), 7534-7538
Metodo di produzione 34
Condizioni di reazione
1.1 Solvents: Methanol ; 3 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
Riferimento
- Synthesis of N-methylated amines from acyl azides using methanol, Organic & Biomolecular Chemistry, 2020, 18(30), 5891-5896
Metodo di produzione 35
Condizioni di reazione
1.1 Reagents: Trimethylamineborane , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units, Organic & Biomolecular Chemistry, 2020, 18(26), 4922-4926
Metodo di produzione 36
Condizioni di reazione
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Riferimento
- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst, Surfaces and Interfaces, 2023, 37,
Metodo di produzione 37
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Ruthenium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5,… ; 15 h, 125 °C
Riferimento
- N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)], Journal of Organic Chemistry, 2021, 86(3), 2621-2631
Metodo di produzione 38
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 120 °C
Riferimento
- Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates, Journal of Organic Chemistry, 2015, 80(2), 1258-1263
Metodo di produzione 39
Metodo di produzione 40
Condizioni di reazione
1.1 Reagents: Ethylene carbonate Solvents: Methanol ; 28 h, 180 °C; 180 °C → rt
Riferimento
- Sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasites, Green Chemistry, 2008, 10(10), 1068-1077
4-Chloro-N-methylaniline Raw materials
- Methyl methanesulfonate
- Acetamide, N-(4-chlorophenyl)-N-methyl-
- 4-Chlorobromobenzene
- Propanamide, 2-(4-chlorophenoxy)-N,2-dimethyl-
- Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate
- 4'-Chloro-N-methylformanilide
- 1-Chloro-4-iodobenzene
- Benzoyl azide, 4-chloro-
- Benzamide, N-(4-chlorophenyl)-N-methyl-
4-Chloro-N-methylaniline Preparation Products
4-Chloro-N-methylaniline Letteratura correlata
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Related Categories
- Solventi e Chimici organici Composti organici Composti organici azotati composti organonitrogenati Arilalchilammine
- Solventi e Chimici organici Composti organici Composti organici azotati composti organonitrogenati Ammine Arilalchilammine
- Solventi e Chimici organici Composti organici Ammine/Solfonamidi
932-96-7 (4-Chloro-N-methylaniline) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso